

Application Notes and Protocols for Val-Tyr as a Chromatographic Standard

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Compound of Interest

Compound Name: Val-Tyr

Cat. No.: B3024434

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These application notes provide detailed protocols for the use of Valyl-Tyrosine (**Val-Tyr**) as a standard in High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Val-Tyr is a dipeptide composed of the amino acids valine and tyrosine. Its distinct chemical properties, including the presence of a tyrosine chromophore, make it a suitable standard for various chromatographic applications. This document outlines its use as a reference standard for qualitative and quantitative analysis, method development, and system suitability testing. The tyrosine residue allows for strong UV absorbance, making HPLC with UV detection a viable method for its quantification. For higher sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS methods are recommended.

Physicochemical Properties of Val-Tyr

Property	Value	Source
Molecular Formula	C ₁₄ H ₂₀ N ₂ O ₄	[cite:]
Molecular Weight	280.32 g/mol	[cite:]
Appearance	White to off-white powder	[cite:]
Solubility	Soluble in water	[cite:]
UV Absorbance	Due to the tyrosine residue, Val-Tyr exhibits UV absorbance, typically monitored at 214 nm or 280 nm.	[1][2]

Application 1: Quantification of Val-Tyr using Reversed-Phase HPLC with UV Detection

This method is suitable for the quantification of **Val-Tyr** in relatively pure samples, such as synthetic peptide preparations or for monitoring its stability in solution.

Experimental Protocol

1. Standard Preparation:

- Prepare a stock solution of **Val-Tyr** at a concentration of 1 mg/mL in deionized water.
- From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution with the mobile phase.

2. HPLC Conditions:

Parameter	Condition
Column	C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A	0.1% Trifluoroacetic acid (TFA) in water
Mobile Phase B	0.1% Trifluoroacetic acid (TFA) in acetonitrile
Gradient	5-35% B over 20 minutes
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	20 µL
UV Detection	214 nm or 280 nm[1][2]

3. Data Analysis:

- Construct a calibration curve by plotting the peak area of the **Val-Tyr** standards against their known concentrations.
- Determine the concentration of **Val-Tyr** in unknown samples by interpolating their peak areas from the calibration curve.

Representative Quantitative Data (HPLC-UV)

Parameter	Typical Value
Linearity (R ²)	> 0.999
Limit of Quantification (LOQ)	~1 µg/mL
Limit of Detection (LOD)	~0.3 µg/mL
Precision (%RSD)	< 2%
Accuracy (% Recovery)	98-102%

Note: These values are representative and may vary depending on the specific instrument and experimental conditions.

Application 2: High-Sensitivity Quantification of Val-Tyr using LC-MS/MS

This method is ideal for the quantification of **Val-Tyr** in complex biological matrices such as plasma or tissue homogenates, offering superior sensitivity and selectivity.

Experimental Protocol

1. Standard and Sample Preparation:

- Prepare **Val-Tyr** calibration standards in a surrogate matrix (e.g., analyte-free plasma) to match the sample matrix.
- For biological samples, perform protein precipitation by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., stable isotope-labeled **Val-Tyr**) to 1 volume of the sample.
- Vortex and centrifuge to pellet the precipitated proteins.
- Transfer the supernatant and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in the initial mobile phase.

2. LC-MS/MS Conditions:

Parameter	Condition
LC Column	C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Gradient	A suitable gradient to elute Val-Tyr (e.g., 2-50% B over 5 minutes)
Flow Rate	0.3 mL/min
Column Temperature	40 °C
Injection Volume	5 µL
Ionization Mode	Positive Electrospray Ionization (ESI+)
Mass Spectrometer	Triple Quadrupole
MRM Transitions	Precursor ion (Q1): m/z 281.1; Product ions (Q3): specific fragment ions for Val-Tyr (to be determined by infusion and fragmentation analysis)

3. Data Analysis:

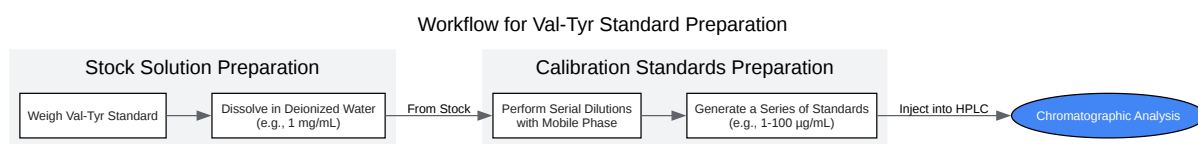
- Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
- Quantify **Val-Tyr** in samples using the calibration curve.

Representative Quantitative Data (LC-MS/MS)

Parameter	Typical Value
Linearity (R^2)	> 0.998
Limit of Quantification (LOQ)	< 1 ng/mL
Limit of Detection (LOD)	< 0.3 ng/mL
Precision (%RSD)	< 5%
Accuracy (% Recovery)	95-105%

Note: These values are representative and may vary depending on the specific instrument and experimental conditions.

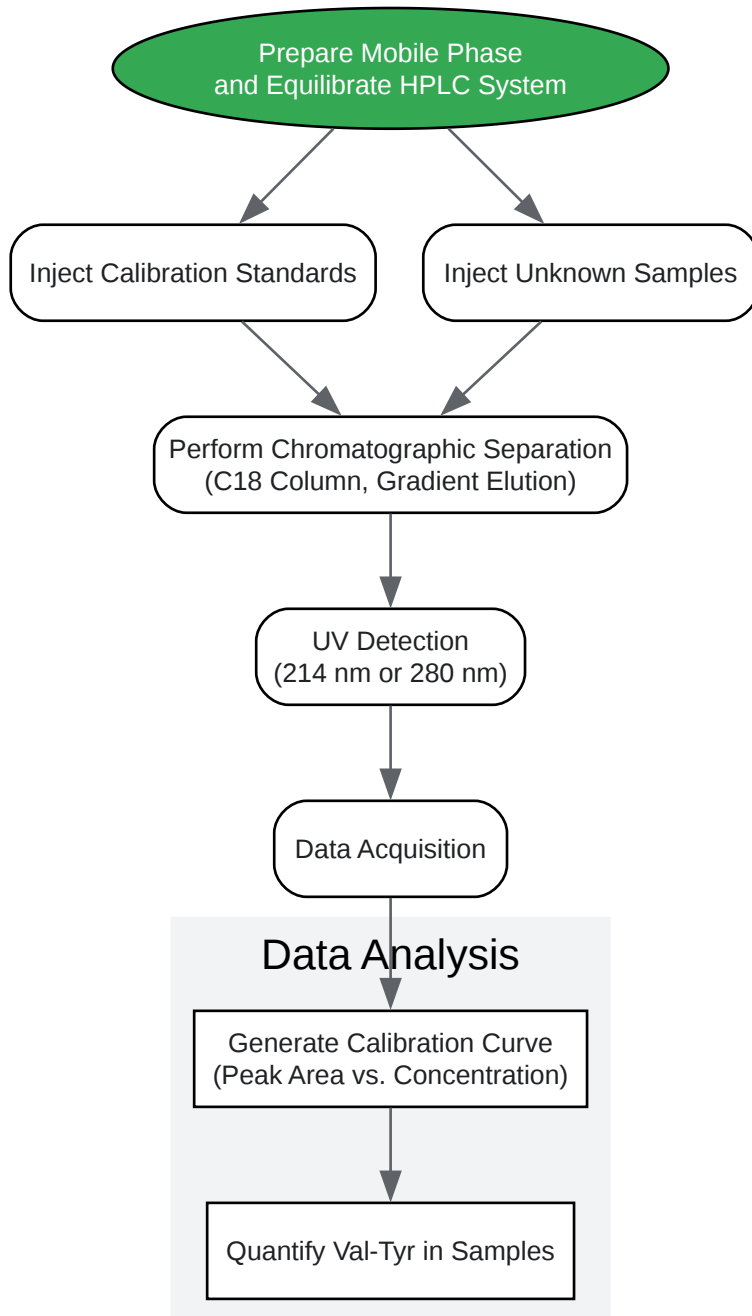
Visualizations



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Caption: Workflow for preparing **Val-Tyr** standard solutions.

HPLC Analysis Workflow using Val-Tyr Standard



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References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
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